[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride
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Overview
Description
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The preparation of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves several synthetic routes. One common method includes the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Chemical Reactions Analysis
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar compounds to [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride include:
Methanesulfonyl chloride: A simpler analog with similar reactivity but without the cyclopentyl and methoxymethyl groups.
Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis with a toluene group instead of the cyclopentyl group.
The uniqueness of this compound lies in its specific structure, which imparts different reactivity and selectivity in chemical reactions compared to its analogs .
Properties
IUPAC Name |
[1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-12-6-8(4-2-3-5-8)7-13(9,10)11/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSTYPQZGQBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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